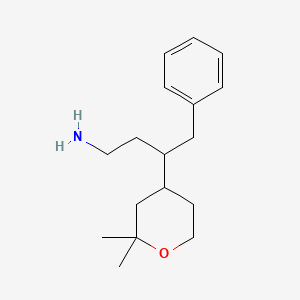
3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their chemical properties, which can provide insights into the analysis of the compound . For instance, paper discusses a molecule with a similar structure, focusing on its role as a hypoxia-inducible factor-1 (HIF-1) pathway inhibitor and its potential as an anti-cancer agent. This suggests that the compound of interest may also have biological activity worth exploring.
Synthesis Analysis
The synthesis of related compounds is detailed in papers and . Paper describes the synthesis of butyrate and 1,3-dioxane derivatives, which are structurally related to the compound of interest. The synthesis involves techniques such as FTIR, NMR spectroscopy, and X-ray diffraction, indicating that similar methods could be applied to synthesize and analyze "3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine". Paper discusses the synthesis of a compound starting from 2-phenylpropionic acid, which could provide a potential synthetic route for the compound .
Molecular Structure Analysis
The molecular structure of related compounds is analyzed using X-ray crystallography in papers and . These analyses reveal the crystal packing and hydrogen bonding interactions within the structures. Although the exact structure of "3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine" is not provided, the techniques and findings from these papers could guide the molecular structure analysis of the compound.
Chemical Reactions Analysis
The chemical reactions of similar compounds are not extensively discussed in the provided papers. However, paper mentions the modification of the arylsulfonamide group to improve pharmacological properties, which could be relevant for modifying the compound of interest to enhance its activity or solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties such as water solubility are mentioned in paper , where poor water solubility is highlighted as a limitation for a related compound. This information is crucial for understanding the challenges that might be faced when working with "3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine" and could guide the development of formulations to improve its delivery.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Compounds like N-Methyl-N-[(1S)-1-[(3R)-pyrrolidine-3-yl]ethyl]amine have been synthesized as key intermediates for developing antibiotics targeting veterinary pathogens, highlighting a methodological framework for synthesizing similar compounds for various applications (Fleck et al., 2003).
Molecular Structure Analysis
- X-ray Crystallography and Computational Studies : Investigations on cathinones have utilized FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction methods for characterizing molecular structures, offering a basis for structural analysis of similar amines (Nycz et al., 2011).
Photochemical and Fluorescence Studies
- Fluorescence Enhancement : Research on derivatives of stilbene, such as 4-(N-phenylamino)stilbene, has shown that N-phenyl substitutions can significantly enhance fluorescence, suggesting potential applications in optical materials and sensors (Yang et al., 2002).
Catalytic Applications
- Aryl-Cl Activation and Polymerization Catalysts : Studies have demonstrated that aminopyridinato complexes of group 10 metals serve as efficient catalysts for aryl chloride activation and polymerization, indicating potential for similar amines in catalysis (Deeken et al., 2006).
Therapeutic Research
- Targeting Urokinase Receptor for Breast Tumor Metastasis : Virtual screening has identified compounds targeting the urokinase receptor, with synthesized analogues showing promise in reducing breast tumor volumes and metastasis, suggesting similar compounds could be explored for therapeutic applications (Wang et al., 2011).
Drug Design and Molecular Docking
- Molecular Docking Studies : Computational and experimental studies on derivatives like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one provide insights into drug design processes, including molecular docking to find potential therapeutic applications (Fatima et al., 2021).
properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-4-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-17(2)13-16(9-11-19-17)15(8-10-18)12-14-6-4-3-5-7-14/h3-7,15-16H,8-13,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPXGEIGHLYILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CCN)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


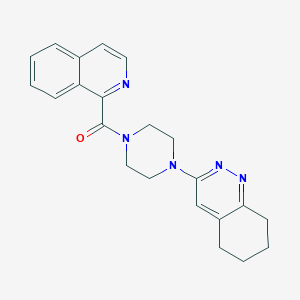
![tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2550637.png)
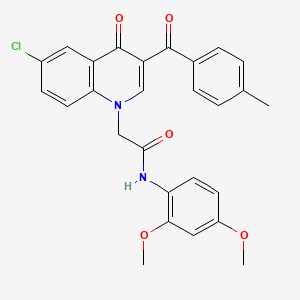
![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(methylpropyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2550641.png)
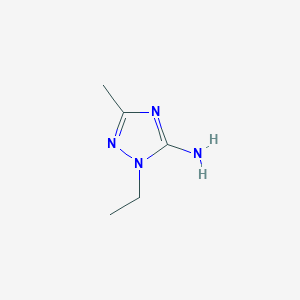
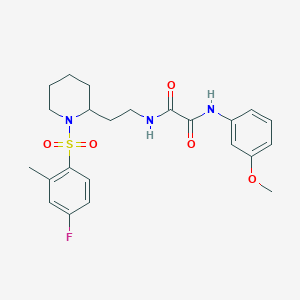
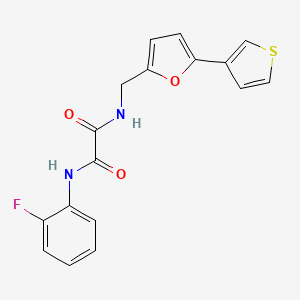
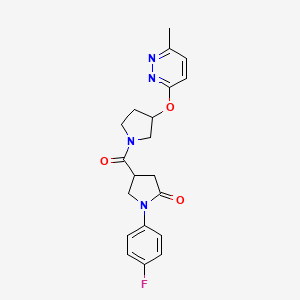
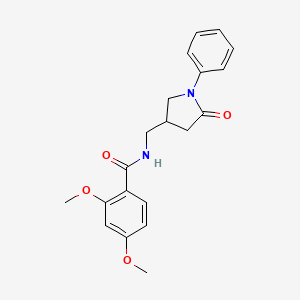
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2550649.png)
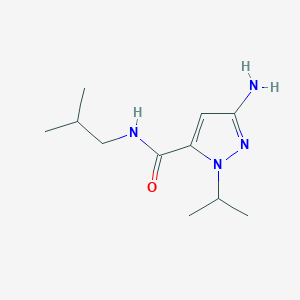
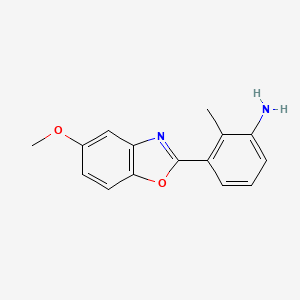
![3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2550656.png)